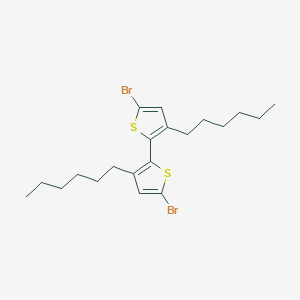

5,5'-二溴-3,3'-二己基-2,2'-联噻吩

描述

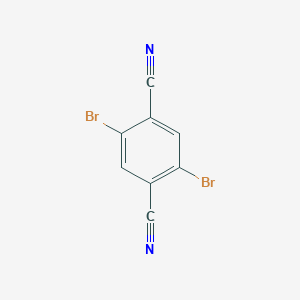

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H28Br2S2 . It is a clear liquid with a molecular weight of 492.37 g/mol . The compound has a specific gravity of 1.34 at 20°C .

Synthesis Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used as a monomer with 2,5-Dibromo-3-hexylthiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications .Molecular Structure Analysis

The molecular structure of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is represented by the formula C20H28Br2S2 . The compound has a molecular weight of 492.37 g/mol .Chemical Reactions Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used in the synthesis of P3HT, which can potentially be used for photocatalytic applications .Physical And Chemical Properties Analysis

5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a clear liquid . It has a specific gravity of 1.34 at 20°C . The compound has a molecular weight of 492.37 g/mol .科学研究应用

有机电子学

“5,5'-二溴-3,3'-二己基-2,2'-联噻吩”可作为单体合成正规-P3HT-正对称-P3HT,这是一种嵌段共聚物 . 这种聚合物在有机电子领域有应用 .

光催化应用

该化合物还可用于合成P3HT,这是一种可能用于光催化应用的材料 .

有机场效应晶体管

该化合物是制备半导体分子、寡聚噻吩和聚合物的关键中间体。 这些材料在有机场效应晶体管中得到应用 .

化学传感器

从“5,5'-二溴-3,3'-二己基-2,2'-联噻吩”合成的半导体分子、寡聚噻吩和聚合物也可以用于化学传感器 .

有机太阳能电池

这些合成材料的另一种应用是有机太阳能电池 . 这些电池是一种利用有机电子(电子学的一个分支,处理导电有机聚合物或小有机分子)进行光吸收和电荷传输的光伏电池。

色谱和质谱

该化合物也用于色谱和质谱领域 . <a data-citationid="b300dd60-b8e7-fac6-eea2-b41542c1e165-41-group" h="ID=SERP

属性

IUPAC Name |

5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSTXAGVEKUBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569779 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170702-05-3 | |

| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene in the synthesis of light-emitting polymers?

A1: 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene serves as a crucial building block in the creation of hyperbranched light-emitting polymers. In the study by [], researchers employed this compound as an AB2-type monomer, reacting it with tetra(4-bromobiphenyl)silane (an AB4-type monomer) via Suzuki coupling polycondensation. This reaction yielded Polymer 8, a novel hyperbranched copolymer characterized by its red light emission in the solid state. []

Q2: How does the structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contribute to the optical properties of the resulting polymers?

A2: The structure of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene plays a key role in defining the final polymer's optical properties. The presence of the bithiophene unit introduces a conjugated system, which is essential for light absorption and emission. The length of this conjugated system, influenced by the choice of co-monomers, directly impacts the wavelength of light emitted. In the case of Polymer 8, the incorporation of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene contributed to its red-shifted emission compared to polymers with shorter conjugation lengths. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-](/img/structure/B169525.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone](/img/structure/B169526.png)